1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester
Description
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a methyl ester at position 4, and a 3-(trifluoromethyl)phenyl substituent on the piperidine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of molecules requiring trifluoromethyl groups for enhanced metabolic stability and lipophilicity . The Boc group enhances stability during synthetic procedures, while the methyl ester and trifluoromethylphenyl substituents provide sites for further functionalization .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3NO4/c1-17(2,3)27-16(25)23-10-8-18(9-11-23,15(24)26-4)13-6-5-7-14(12-13)19(20,21)22/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQSSLGLXLTGHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678149 | |
| Record name | 1-tert-Butyl 4-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634466-24-3 | |
| Record name | 1-tert-Butyl 4-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester (CAS No. 634466-24-3) is a synthetic organic compound within the piperidine derivative class. Its structure features a piperidine ring with a trifluoromethyl phenyl group and a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention due to its significant biological activity, particularly as an inhibitor of specific tyrosine kinases, which play crucial roles in various signaling pathways associated with cell growth and proliferation.
- Molecular Formula : C19H24F3NO4
- Molecular Weight : 387.39 g/mol
- IUPAC Name : 1-O-tert-butyl 4-O-methyl 4-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxylate
This compound primarily functions as an inhibitor of tyrosine kinases, including c-Abl and Bcr-Abl. These kinases are often implicated in neoplastic diseases, particularly those characterized by aberrant kinase activity such as leukemia. The inhibition of these kinases can lead to reduced cell proliferation and survival in cancerous cells.
Key Findings from Research Studies
- Inhibition Potency : Biochemical assays have demonstrated that this compound exhibits high binding affinity and potent inhibition against target kinases, which is critical for understanding its therapeutic potential and possible side effects.
- Cell Viability Assays : Studies have shown that treatment with this compound leads to a significant decrease in the viability of cancer cell lines that overexpress the target kinases.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique aspects of related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Phenyl-4-piperidinecarboxylic acid methyl ester | Lacks trifluoromethyl group | Simpler structure; less lipophilicity |
| 1-Methyl-4-(trifluoromethyl)phenylpiperidine | Contains a methyl group instead of Boc | Different protective group; varied biological activity |
| 1-[5-(Trifluoromethyl)-2-pyridinyl]-4-piperidinecarboxylic acid | Pyridyl substitution instead of phenyl | Potentially different kinase selectivity |
Case Studies
- Leukemia Treatment : A study involving chronic myeloid leukemia (CML) cells demonstrated that treatment with this compound resulted in a marked reduction in cell proliferation and induction of apoptosis, highlighting its potential as a therapeutic agent in hematological malignancies.
- Kinase Selectivity Profiling : In vitro assays conducted on various kinase families indicated that this compound preferentially inhibits specific kinases associated with cancer progression while sparing others involved in normal cellular functions, suggesting a favorable therapeutic window .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between the target compound and its analogs:
Preparation Methods
Method 1: Boc Protection of Piperidine-4-carboxylic acid methyl ester
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- Starting from piperidine-4-carboxylic acid methyl ester hydrochloride, dissolve in dichloromethane (DCM).
- Add triethylamine at 0 °C, followed by dropwise addition of Boc anhydride.
- Stir the reaction mixture at room temperature for 16 hours.
- Workup involves water addition, phase separation, washing with brine, drying over sodium sulfate, and concentration.
- Purification by silica gel chromatography using 2% methanol in chloroform yields the product as a colorless liquid with ~99% yield.
Method 3: Esterification using Trimethylsilyl Diazomethane
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- Add trimethylsilyl diazomethane solution dropwise to a suspension of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid in acetonitrile and methanol at 0 °C.
- Stir at room temperature for 3 hours.
- Remove solvent and purify by column chromatography to obtain the methyl ester.
Purification and Characterization
- Purification is commonly achieved by silica gel chromatography using eluents such as chloroform/methanol mixtures or petroleum ether/ethyl acetate mixtures.
- Characterization data include:
- 1H NMR and 13C NMR spectra confirming the presence of Boc, methyl ester, piperidine ring, and trifluoromethyl phenyl substituent.
- Melting point around 33–37 °C for related Boc-piperidine esters.
- Molecular weight confirmed by mass spectrometry (387.4 g/mol).
Summary Table of Preparation Methods
Research Findings and Considerations
- The Boc protection step is highly efficient and crucial for protecting the nitrogen during subsequent reactions.
- Methyl ester formation can be achieved via classical methylation or diazomethane analogs, with high yields and mild conditions.
- The introduction of the trifluoromethylphenyl group via Suzuki coupling is a well-established method, allowing for regioselective arylation at the 4-position.
- Reaction conditions such as temperature, solvent choice, and base significantly influence yields and purity.
- Purification by column chromatography remains the standard to achieve high purity required for pharmaceutical intermediates.
Q & A
Q. What are the recommended methods for synthesizing 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxylic acid methyl ester?
The synthesis typically involves multi-step reactions, including Boc protection, coupling, and esterification. For example:
- Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to protect the amine during subsequent reactions. This is critical to prevent side reactions in acidic or basic conditions .
- Coupling reactions : Use reagents like acid chlorides or anhydrides to functionalize the piperidine ring. Evidence from similar compounds highlights the use of Grignard reagents or palladium-catalyzed cross-coupling to introduce the 3-(trifluoromethyl)phenyl group .
- Esterification : Convert the carboxylic acid to the methyl ester using methanol under acidic conditions (e.g., HCl or H₂SO₄) or via diazomethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended for isolating the final product .
Q. How can researchers characterize the purity and structure of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- Spectroscopy :
- ¹H/¹³C-NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl), ester methyl (δ ~3.7 ppm), and trifluoromethylphenyl aromatic signals .
- IR : Identify carbonyl stretches (Boc: ~1680 cm⁻¹; ester: ~1720 cm⁻¹) .
- Chromatography :
- Elemental analysis : Validate molecular formula accuracy .
Advanced Research Questions
Q. What strategies are effective for resolving low yields in the coupling step of the synthesis?
Low yields in coupling steps (e.g., introducing the trifluoromethylphenyl group) can be addressed by:
- Optimizing catalysts : Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for aryl coupling, ensuring inert atmosphere and dry solvents .
- Temperature control : Elevated temperatures (80–100°C) may improve reaction rates but monitor for decomposition .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
- Protecting group stability : Verify Boc group integrity under reaction conditions; consider alternative protecting groups (e.g., Fmoc) if Boc is labile .
Q. How can contradictory data between in vitro and in vivo pharmacological studies be analyzed?
Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation in vivo. Introduce structural modifications (e.g., fluorination) to reduce metabolism .
- Bioavailability : Evaluate logP (optimal range: 2–5) and solubility. Methyl esters may hydrolyze in vivo to active acids, altering activity .
- Dose-response correlation : Use pharmacokinetic modeling to align in vitro IC₅₀ values with plasma concentrations in animal models .
Q. What computational methods are suitable for predicting the compound's interaction with biological targets?
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or kinases). Focus on the piperidine core and trifluoromethylphenyl moiety for hydrophobic interactions .
- MD simulations : Run 100-ns simulations to assess binding stability and ligand-protein conformational changes .
- QSAR : Develop models using descriptors like molar refractivity and H-bond donors to predict activity across analogs .
Q. How can researchers mitigate stereochemical challenges during synthesis?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP ligands) in key steps like cyclization or coupling .
- X-ray crystallography : Confirm absolute configuration of intermediates to avoid drifts in stereochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
